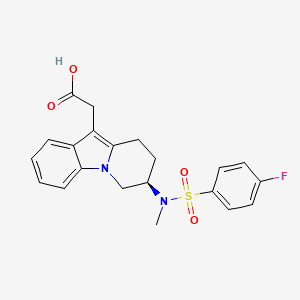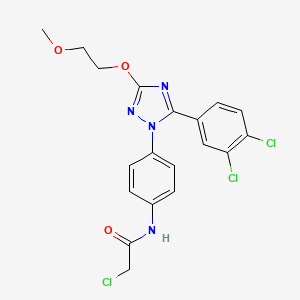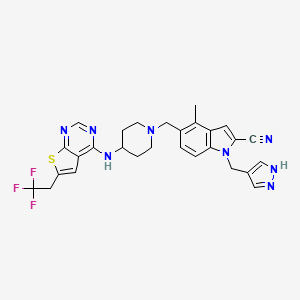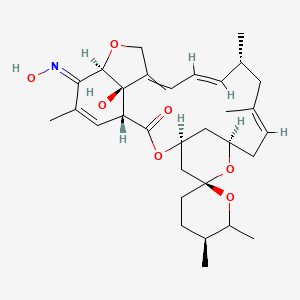
MK-7246
Overview
Description
CRTH2 antagonists are a class of compounds that inhibit the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells. This receptor is a G-protein coupled receptor that plays a crucial role in the chemotaxis of type 2 helper T cells, eosinophils, and basophils, which are involved in inflammatory responses. CRTH2 antagonists are primarily investigated for their potential in treating inflammatory diseases such as asthma, allergic rhinitis, and eosinophilic esophagitis .
Mechanism of Action
Target of Action
MK-7246, also known as X0LHZ71TLK, is a potent and selective antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on T-Helper Type 2 Cells (CRTH2) . CRTH2 is a G protein-coupled receptor that plays a significant role in modulating inflammatory responses in various conditions such as asthma, allergic rhinitis, and atopic dermatitis .
Mode of Action
This compound interacts with CRTH2 in a reversible manner . It exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes . As a full antagonist, it blocks the action of endogenously expressed CRTH2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inflammatory response pathway mediated by CRTH2 . By blocking CRTH2, this compound can modulate the inflammatory responses that are typically seen in conditions like asthma, allergic rhinitis, and atopic dermatitis .
Pharmacokinetics
This compound demonstrates good oral bioavailability and metabolic stability in various animal species . It has been found that genetic polymorphisms in UGT2B17, the major enzyme responsible for this compound metabolism, can dramatically affect the pharmacokinetics of this compound . Individuals with the UGT2B17*2/*2 genotype, who possess no UGT2B17 protein, had significantly greater mean dose-normalized values of area under the plasma concentration–time curve (AUC) and peak concentration of this compound .
Result of Action
The primary result of this compound’s action is the blockade of CRTH2 on eosinophils in monkeys and sheep . This blockade significantly reduces antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep . In addition, this compound has been radiolabeled for preclinical evaluation using cell lines, mice, rats, and human pancreatic cells .
Action Environment
The action of this compound can be influenced by genetic factors, specifically the presence of certain polymorphisms in the UGT2B17 gene . These genetic variations can lead to dramatic differences in the pharmacokinetics of this compound, affecting its bioavailability and metabolic stability
Biochemical Analysis
Biochemical Properties
MK-7246 has a high affinity for the human, monkey, dog, rat, and mouse CRTH2 . It interacts with CRTH2 in a reversible manner and exhibits high selectivity over all prostanoid receptors as well as 157 other receptors and enzymes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep . It also significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep .
Molecular Mechanism
This compound acts as a full antagonist on recombinant and endogenously expressed CRTH2 . It selectively binds to GPR44 with high affinity and good pharmacokinetic properties .
Temporal Effects in Laboratory Settings
This compound has demonstrated excellent metabolic stability and a fast clearance profile from blood and tissues . This makes it a promising radioactive probe for GPR44-directed PET imaging .
Dosage Effects in Animal Models
The effects of this compound have been evaluated in a pig model and in vitro cell lines . The compound demonstrated mainly hepatobiliary excretion with a clearly defined pancreas, no spillover from adjacent tissues .
Metabolic Pathways
This compound demonstrates good oral bioavailability and metabolic stability in various animal species
Transport and Distribution
It has been shown to exhibit a fast clearance profile from blood and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CRTH2 antagonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of a specific CRTH2 antagonist might start with the preparation of a substituted benzene ring, followed by a series of reactions to introduce functional groups such as amines, carboxylic acids, or sulfonamides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of CRTH2 antagonists involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product with the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: CRTH2 antagonists undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
CRTH2 antagonists have a wide range of scientific research applications:
Chemistry: Used as tools to study the role of CRTH2 in various chemical pathways and reactions.
Biology: Investigated for their effects on immune cell chemotaxis and inflammatory responses.
Medicine: Explored as potential treatments for inflammatory diseases such as asthma, allergic rhinitis, and eosinophilic esophagitis
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Fevipiprant: Another CRTH2 antagonist investigated for asthma treatment.
Timapiprant: Studied for its potential to improve lung function and reduce asthma exacerbations.
Uniqueness: CRTH2 antagonists are unique in their specific targeting of the chemoattractant receptor-homologous molecule expressed on type 2 helper T cells, which plays a critical role in type 2 inflammation. This specificity makes them promising candidates for treating diseases characterized by type 2 helper T cell-mediated inflammation .
Properties
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218918-62-7 | |
| Record name | MK-7246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7246 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-7246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)


![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)








